![molecular formula C8H10N4 B11917657 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11917657.png)
6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrolo-pyrimidine scaffold. The pyrrolo[3,4-d]pyrimidine core consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring. The ethyl substituent at position 6 introduces steric and electronic modifications that influence solubility, bioavailability, and binding interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The primary applications of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine are rooted in its medicinal properties. Research indicates that compounds with similar structures often exhibit significant biological activities, particularly as inhibitors of key enzymes involved in disease processes.
Anticancer Properties
Several studies have highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives, including this compound, as anticancer agents. For instance, derivatives have shown efficacy in inhibiting autophagy-related proteins crucial for cancer cell survival and proliferation. This mechanism is vital as autophagy can contribute to the resistance of cancer cells to therapies.
Inhibition of Kinases
The compound has been evaluated for its ability to inhibit various kinases, which are critical targets in cancer therapy. Studies have demonstrated that related compounds can effectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a significant role in tumor angiogenesis. Additionally, pyrrolo[3,4-d]pyrimidines have been explored for their activity against epidermal growth factor receptors (EGFR), further underscoring their potential in treating cancers associated with these pathways .
Synthesis and Structural Insights
The synthesis of this compound can be approached through various methods involving the condensation of appropriate precursors. The structural complexity of this compound allows it to serve as a scaffold for designing novel therapeutics aimed at multiple targets within cancer biology.
Synthetic Methods
Common synthetic routes include the use of formamide and other reagents under reflux conditions to yield the desired pyrrolo[3,4-d]pyrimidine framework. The specific reaction conditions and yields vary based on the substituents and starting materials used .
Case Studies and Research Findings
Several research articles provide insights into the applications and effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, based on the evidence:
Structural and Electronic Differences
- Pyrrolo vs. Pyrazolo[3,4-d]pyrimidine: Features two nitrogens in the five-membered ring, increasing hydrogen-bonding capacity and kinase ATP-binding affinity .
- Chloromethyl or aryl groups (e.g., in pyrazolo analogs) enhance target selectivity and metabolic stability .
Biological Activity
6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a member of the pyrrolo[3,4-d]pyrimidine class of compounds, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound's unique structure, featuring a pyrrolo ring fused with a pyrimidine core, positions it as a promising candidate for further research, especially in anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4, with a molecular weight of approximately 178.20 g/mol. The presence of an ethyl group at the 6-position and an amino group at the 4-position enhances its reactivity and potential interactions with biological targets.
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines, including this compound, exhibit significant biological activity through various mechanisms:
- Inhibition of Kinases : Compounds in this class have shown potent inhibition against key kinases such as epidermal growth factor receptor (EGFR) and ErbB2. This inhibition leads to apoptosis in cancer cells by triggering cell cycle arrest and increasing levels of active caspase-3, a marker for apoptosis .
- Targeting Malaria : Some studies have explored similar compounds as inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for malaria parasite survival. For instance, pyrrolo[2,3-d]pyrimidines have been designed to inhibit PfCDPK4 with promising IC50 values ranging from 0.210 to 0.530 μM .
Biological Activity Data
Biological Activity | Target | IC50 Value | Reference |
---|---|---|---|
EGFR Inhibition | EGFR | 0.016 μM | |
Apoptosis Induction | Caspase-3 | Increased activity | |
PfCDPK4 Inhibition | PfCDPK4 | 0.210–0.530 μM |
Case Studies
- Anticancer Activity : A derivative of pyrrolo[3,4-d]pyrimidine demonstrated significant anti-proliferative effects against A549 lung cancer cells with an IC50 value of 8.21 μM. This study highlighted the compound's potential as a lead structure for developing novel anticancer agents .
- Inhibitory Effects on Malaria : In silico studies designed pyrrolo[2,3-d]pyrimidines as potential inhibitors against PfCDPKs, revealing that certain derivatives could effectively bind to the active sites of these kinases and inhibit their function .
Discussion
The biological activity of this compound suggests its potential application in medicinal chemistry, particularly in cancer therapy and infectious disease treatment. The compound's ability to inhibit key enzymes involved in critical cellular processes underlines its significance as a lead compound for further development.
Q & A
Q. Basic: How can researchers optimize the synthesis of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters. Key strategies include:
- Cyclization Control : Use anhydrous conditions and catalysts (e.g., POCl₃) to enhance pyrrolopyrimidine ring formation .
- Temperature Modulation : Maintain reaction temperatures between 80–100°C to balance reaction rate and side-product formation .
- Purification Techniques : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the compound .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility, while non-polar solvents reduce byproducts during alkylation .
Q. Basic: What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify ethyl group positioning (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH₂) and aromatic proton patterns in the pyrrolopyrimidine core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 191.1) .
- X-ray Crystallography : Resolve crystal structures to validate fused-ring geometry and substituent orientation .
Q. Basic: How should researchers design bioassays to evaluate the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize kinases or purinergic receptors due to pyrrolopyrimidines’ known affinity for ATP-binding domains .
- Assay Conditions :
- Controls : Include staurosporine (kinase inhibitor) and DMSO vehicle controls to validate assay specificity .
Q. Advanced: What mechanistic insights guide the functionalization of the pyrrolopyrimidine core for SAR studies?
Methodological Answer:
- Electrophilic Substitution : The C4-amine group acts as a directing group, enabling regioselective halogenation (e.g., Br₂ in acetic acid at 0°C) .
- Nucleophilic Attack : The pyrimidine N3 position reacts with alkyl halides (e.g., ethyl iodide) under basic conditions (K₂CO₃, DMF) to introduce substituents .
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by calculating Fukui indices for electrophilic/nucleophilic regions .
Q. Advanced: How can computational methods improve reaction design for novel derivatives?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model transition states and identify low-energy pathways for cyclization .
- Machine Learning : Train models on existing pyrrolopyrimidine reaction data to predict optimal solvents, catalysts, and temperatures .
- Docking Studies : Simulate binding interactions with target proteins (e.g., EGFR kinase) to prioritize derivatives for synthesis .
Q. Advanced: How should researchers resolve contradictions between computational predictions and experimental results in reactivity studies?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to identify experimental outliers (e.g., solvent polarity effects) .
- Kinetic Profiling : Compare computed activation energies with experimental Arrhenius plots to validate mechanistic assumptions .
- Error Source Identification : Re-examine solvent models in simulations or impurities in reagents (e.g., trace water in DMF) .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Q. Advanced: What strategies mitigate challenges in studying interactions between the pyrrolopyrimidine core and heterocyclic systems?
Methodological Answer:
- Cross-Coupling Reactions : Employ Suzuki-Miyaura reactions (Pd(PPh₃)₄, Na₂CO₃) to attach aryl/heteroaryl groups to the core .
- Heterocycle Compatibility Testing : Screen for ring-opening side reactions under acidic/basic conditions using LC-MS monitoring .
- Solid-Phase Synthesis : Immobilize the core on resin to iteratively modify substituents and reduce purification steps .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-ethylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-3-6-7(4-12)10-5-11-8(6)9/h3-5H,2H2,1H3,(H2,9,10,11) |
InChI Key |
XGBMUECAYNVBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=C1)N=CN=C2N |
Origin of Product |
United States |
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